N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a bicyclic heteroaromatic core substituted with isopropyl and dimethyl groups at positions 6, 1, and 2. Such derivatives are explored for therapeutic applications, including kinase inhibition and receptor modulation, owing to their structural versatility .
Properties
Molecular Formula |
C19H21FN4O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21FN4O/c1-11(2)16-9-15(17-12(3)23-24(4)18(17)22-16)19(25)21-10-13-5-7-14(20)8-6-13/h5-9,11H,10H2,1-4H3,(H,21,25) |
InChI Key |
VWJAGSHWOACDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Chloro-3-Pyridinecarboxaldehyde
The pyrazolo[3,4-b]pyridine core is synthesized via a ring-closing reaction using 2-chloro-3-pyridinecarboxaldehyde as the starting material. According to CN105801574A, hydroxylamine hydrochloride catalyzes this reaction in dimethylformamide (DMF) at 60°C, yielding 1H-pyrazolo[3,4-b]pyridine derivatives with up to 85% efficiency.
Reaction Conditions
Introduction of Isopropyl and Methyl Groups
Regioselective alkylation at positions 1, 3, and 6 is critical. PubChem data for analogous compounds (e.g., CID 25248175) indicates that isopropyl and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution during the cyclization step. For example:
-
Isopropyl group: Added via reaction with isopropyl bromide in the presence of K₂CO₃.
-
Methyl groups: Introduced using methyl iodide under basic conditions.
Functionalization at Position 4: Carboxylic Acid to Carboxamide
Synthesis of 4-Carboxylic Acid Intermediate
The 4-carboxylic acid derivative is synthesized by oxidizing a 4-methyl group or through carboxylation. CID 25248175 confirms the presence of a carboxylic acid group at position 4 in structurally related compounds, formed via KMnO₄-mediated oxidation.
Oxidation Protocol
Amidation with 4-Fluorobenzylamine
The carboxylic acid is converted to the carboxamide via activation to an acid chloride, followed by reaction with 4-fluorobenzylamine. A method adapted from Growing Science involves:
-
Activation: Thionyl chloride (SOCl₂) converts the acid to its acid chloride.
-
Coupling: Reaction with 4-fluorobenzylamine in tetrahydrofuran (THF) at 0–25°C.
Reaction Metrics
| Parameter | Value |
|---|---|
| Activation time | 2–4 hours |
| Coupling temperature | 0–25°C |
| Yield | 65–78% (based on similar reactions) |
Optimization of Reaction Conditions
Catalyst Screening
The patent CN105801574A highlights hydroxylamine hydrochloride as optimal for cyclization, while CuI is preferred for coupling reactions (e.g., Ullmann-type couplings).
Catalyst Performance Comparison
| Catalyst | Reaction Step | Yield Improvement |
|---|---|---|
| Hydroxylamine HCl | Cyclization | 85% |
| CuI | Carboxamide coupling | 72% |
Solvent Effects
DMF enhances cyclization kinetics due to its high polarity, while THF minimizes side reactions during amidation.
Analytical Characterization
Spectroscopic Data
Key spectral signatures for the target compound include:
Mass Spectrometry
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of tropomyosin receptor kinases (TRKs). TRKs are involved in the proliferation and differentiation of cells, and their continuous activation can lead to cancer . By binding to the ATP pocket of TRKs, N4-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide inhibits their kinase activity, thereby preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Core Pyrazolo[3,4-b]Pyridine Modifications
The pyrazolo[3,4-b]pyridine scaffold is conserved across analogues, but substituent variations significantly influence activity:
Carboxamide Substituent Variations
The N⁴-benzyl group’s electronic and steric properties are critical for target engagement:
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
Biological Activity
N~4~-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C17H20FN5O
- Molecular Weight: 327.37 g/mol
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities primarily through their interaction with various biological targets. The specific mechanisms for this compound include:
- Inhibition of Kinases: This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. In vitro studies demonstrated that it acts as a selective FGFR kinase inhibitor, leading to reduced cell proliferation in FGFR-dependent cancer cell lines .
- Antitumor Activity: In vivo studies using xenograft models have reported significant antitumor efficacy. For instance, in a study involving FGFR1-driven H1581 xenografts, administration of the compound resulted in notable tumor regression .
Biological Activity Profile
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antitumor Efficacy:
- Antimycobacterial Activity:
- Neuroprotective Effects:
Q & A
Basic: What are the key synthetic challenges in preparing N⁴-(4-fluorobenzyl)-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent choice, and pH to minimize side products. For example, cyclization steps in pyrazolo[3,4-b]pyridine derivatives are sensitive to steric hindrance from substituents like the 4-fluorobenzyl group, which may reduce regioselectivity . Optimization strategies include:
- Using microwave-assisted synthesis to reduce reaction times and improve yields .
- Employing catalysts (e.g., Pd-based) for coupling reactions to enhance efficiency .
- Purification via column chromatography or recrystallization to isolate the target compound from impurities .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?
Characterization relies on complementary analytical methods:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and confirms methyl/isopropyl groups .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for pharmacological assays) and detects residual solvents .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~426) and fragmentation patterns .
Advanced: How do modifications to the pyrazolo[3,4-b]pyridine scaffold influence binding affinity and selectivity toward biological targets?
Structural analogs (e.g., substitution of fluorophenyl with methoxy groups) reveal:
- Electron-withdrawing groups (e.g., -F) enhance kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets .
- Steric bulk (e.g., isopropyl) reduces off-target effects but may lower solubility. Computational docking studies (e.g., AutoDock Vina) predict binding modes, validated via surface plasmon resonance (SPR) assays .
- Carboxamide orientation impacts interactions with catalytic lysine residues in kinases .
Advanced: What strategies can resolve contradictions in biological activity data observed across different in vitro assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Mitigation approaches include:
- Dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Orthogonal assays (e.g., Western blotting vs. ELISA) to confirm target engagement .
- Metabolic stability testing (e.g., microsomal half-life) to rule out artifacts from compound degradation .
Basic: What are the primary solubility and stability considerations for this compound in pharmacological assays?
- Solubility: The fluorobenzyl group reduces aqueous solubility. Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins for in vivo studies .
- Stability: Monitor degradation in PBS (pH 7.4) via HPLC over 24h. Protect from light to prevent photodegradation of the pyrazole ring .
Advanced: How can computational modeling predict the interaction of this compound with kinase targets, and what validation methods are recommended?
- Molecular Dynamics (MD) Simulations: Model binding to kinases (e.g., JAK2) using AMBER or GROMACS to assess conformational stability .
- X-ray Crystallography: Resolve co-crystal structures with kinases to validate predicted binding poses .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications to guide SAR optimization .
Basic: What are common impurities formed during synthesis, and how can they be quantified?
- Byproducts: Incomplete cyclization intermediates or dehalogenated derivatives (e.g., loss of fluorine).
- Detection: LC-MS/MS identifies impurities at trace levels (<0.15%) .
- Mitigation: Optimize reaction stoichiometry and employ scavenger resins .
Advanced: What in vivo models are appropriate for evaluating the therapeutic potential of this compound in inflammatory disorders?
- Murine Collagen-Induced Arthritis (CIA): Assess efficacy in reducing joint inflammation via histopathology and cytokine profiling (IL-6, TNF-α) .
- Pharmacokinetics: Measure oral bioavailability and tissue distribution in Sprague-Dawley rats .
- Toxicity: Conduct 28-day repeat-dose studies to evaluate hepatotoxicity (AST/ALT levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
